2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[[4-methyl-5-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7OS2/c1-15-18(28-12-13-30-20(28)22-15)19-23-24-21(25(19)2)31-14-17(29)27-10-8-26(9-11-27)16-6-4-3-5-7-16/h3-7,12-13H,8-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJFKJBEANGEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C3=NN=C(N3C)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Structural Overview
The molecular formula of this compound is , with a molecular weight of 453.6 g/mol. It features multiple heterocyclic rings, including imidazo[2,1-b]thiazole and triazole moieties, which are known to impart various biological activities. The presence of a phenylpiperazine group further enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₃N₇O₂S₂ |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 1105214-37-6 |
Anticancer Properties
Several studies have indicated that compounds containing imidazo[2,1-b]thiazole and triazole structures exhibit significant anticancer activity. For instance, derivatives of imidazo[2,1-b]thiazole have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that imidazo[2,1-b]thiazoles demonstrated IC50 values ranging from 0.53 μM to 7.05 μM against different cancer cell lines .
Antiviral Activity
Research has also highlighted the antiviral potential of similar compounds against viruses like hepatitis C and B. The structural characteristics of the compound may contribute to its ability to interfere with viral replication processes .
Antitubercular Activity
The imidazo[2,1-b]thiazole derivatives have been evaluated for their antitubercular properties. Compounds in this class have shown selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.03 μM . This suggests a promising avenue for developing new treatments for tuberculosis.
Synthesis and Evaluation
The synthesis of the compound typically involves multi-step reactions requiring specific conditions such as controlled temperature and inert atmospheres. Preliminary studies indicate that modifications in the structural components can significantly alter biological activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has revealed that specific substitutions on the phenyl ring and the presence of thiazole rings are crucial for enhancing cytotoxic activity. For example, methyl substitutions at certain positions have been associated with increased potency against cancer cells .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives containing imidazo-thiazole structures exhibit significant antimicrobial activity. The following table summarizes the observed activities against various pathogens:
| Pathogen | IC50 (µM) | MIC (µM) | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | 2.32 | 0.061 | |
| Staphylococcus aureus | 5.00 | 0.125 | |
| Escherichia coli | 8.50 | 0.250 |
The compound's mechanism of action appears to involve the inhibition of essential enzymes in bacterial metabolism, particularly targeting pantothenate synthetase in Mtb, which is crucial for bacterial survival and replication.
Antitubercular Activity
Several studies have focused on the antitubercular properties of imidazo-thiazole derivatives. For instance:
- Study A demonstrated that a related compound exhibited an IC50 of 2.32 µM against Mtb H37Ra with no cytotoxic effects on MRC-5 lung fibroblast cells.
- Study B indicated that compounds with similar structural motifs showed MIC values as low as 0.061 µM against Mtb, affirming their potential as anti-tubercular agents.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazo[2,1-b]thiazole Core : Cyclization under acidic or basic conditions.
- Introduction of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives.
- Attachment of the Piperazine Group : Via nucleophilic substitution reactions.
In industrial settings, optimizing these synthetic routes can enhance yield and purity through techniques such as catalysis and chromatography.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against a panel of pathogens, demonstrating its potential use in treating infections resistant to conventional antibiotics. The results indicated a strong correlation between structural modifications and enhanced bioactivity.
Case Study 2: Drug Development
In drug development contexts, the compound has been explored as a lead candidate for new formulations targeting tuberculosis. Its low cytotoxicity profile and high selectivity against Mtb suggest promising avenues for further investigation.
Chemical Reactions Analysis
Structural Analysis and Reaction Predictions
The compound’s structure suggests reactivity centered on:
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Thioether linkage (-S-): Susceptible to oxidation (e.g., forming sulfoxides or sulfones) or nucleophilic substitution.
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Triazole ring : Potential for electrophilic substitution at the sulfur-bound position or coordination with metal ions.
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Imidazothiazole moiety : May participate in aromatic substitution or act as a hydrogen-bond donor/acceptor.
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Phenylpiperazine group : Likely inert under mild conditions but may undergo demethylation or ring-opening under strong acidic/basic conditions.
Hypothetical Reaction Pathways:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Oxidation of thioether | H₂O₂, Fe³⁺ | Sulfoxide or sulfone derivative |
| Nucleophilic substitution | Alkyl halides, strong base | Alkylated triazole-thioether adduct |
| Metal coordination | Transition metal salts | Complexes with Cu²⁺, Fe³⁺, or Zn²⁺ |
| Hydrolysis of ethanone | Acidic/alkaline aqueous | Carboxylic acid or ketone derivatives |
Comparative Analysis with Analogues
The search results include structurally related compounds (e.g., PubChem CID 644740, [4-(6-methylimidazo[2,1-b]thiazol-5-yl)-thiazol-2-yl]-(4-methyl-pyridin-2-yl)-amine), which exhibit:
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DNA intercalation via π-π stacking (observed in bisantrene analogs) .
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G-quadruplex binding through planar aromatic systems and side-chain interactions .
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Enzymatic inhibition (e.g., telomerase) via triazole-mediated interactions .
Key Differences in Reactivity:
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The phenylpiperazine group in the target compound may reduce electrophilicity compared to bisantrene’s imidazolium side chains.
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The thioether bridge introduces potential oxidative pathways absent in analogues with ether or amine linkages.
Research Gaps and Recommendations
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Synthetic Routes : No documented synthesis for this compound. Proposed steps:
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Condensation of 4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazole-3-thiol with chloroacetylated phenylpiperazine.
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Purification via column chromatography (silica gel, ethyl acetate/hexane).
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Experimental Characterization :
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Spectroscopy : ¹H/¹³C NMR, HRMS for structural confirmation.
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Stability Studies : pH-dependent degradation kinetics.
-
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Biological Reactivity :
Data Limitations
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share partial structural similarities with the target molecule:
Pharmacological and Physicochemical Comparisons
Antiproliferative and Anticancer Activity
- The target compound’s triazole-thioether and imidazothiazole groups are structurally analogous to compounds in and , which exhibit antiproliferative effects via kinase inhibition or apoptosis induction .
- Unlike tetrazole-based analogs (e.g., ), the triazole core in the target compound may enhance metabolic stability due to reduced ring strain .
PI3K Pathway Modulation
- The phenylpiperazine moiety is implicated in interactions with signaling pathways such as PI3K (phosphoinositide 3-kinase), which is critical in cancer and diabetes . This feature is absent in sulfonyl-piperazine analogs () but present in the target compound.
Solubility and Bioavailability
Q & A
Q. What are the key steps in synthesizing 2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the imidazo[2,1-b]thiazole core, followed by triazole ring formation via cyclization of thiosemicarbazides. The thioether linkage is introduced using sodium monochloroacetate in aqueous conditions, and the phenylpiperazine moiety is coupled via nucleophilic substitution. Key intermediates are characterized using HPLC for purity assessment and NMR spectroscopy (¹H/¹³C) to confirm functional groups (e.g., methyl and thioether signals). For example, thiol intermediates show distinct S-H stretching in IR spectroscopy (~2500 cm⁻¹), while triazole protons resonate at δ 8.2–8.5 ppm in ¹H NMR .
Q. Which spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methyl groups at δ 2.3–2.7 ppm) and carbon backbone.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₂₂H₂₄N₇OS₂: calc. 478.1421, observed 478.1418).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹).
- X-ray Crystallography (if crystals are obtained): Resolves bond lengths/angles, confirming spatial arrangement .
Q. What are the common challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Challenges include by-product formation due to sulfur reactivity and low solubility in polar solvents. Solutions:
- Recrystallization : Use water-miscible solvents (e.g., ethanol/water mixtures) to isolate pure crystals.
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate thioether derivatives.
- TLC Monitoring : Use silica plates with UV visualization to track reaction progress and optimize solvent systems .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance coupling efficiency.
- Temperature Control : Maintain 70–80°C during thioether formation to minimize side reactions.
- Solvent Selection : Use aprotic solvents (e.g., DMF) for triazole cyclization to stabilize intermediates. Yield improvements (e.g., from 45% to 72%) are quantified via HPLC area normalization .
Q. How to resolve contradictions between spectroscopic data and computational modeling for structural validation?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (using Gaussian 16/B3LYP/6-31G*) with experimental data to identify discrepancies. Adjust proton assignments if computed δ values deviate by >0.3 ppm.
- Tautomer Analysis : Use pH-dependent NMR to detect thiol-thione equilibria, which may explain anomalous peaks.
- SHELX Refinement : Apply crystallographic data (e.g., C–S bond length ~1.81 Å) to validate computational models .
Q. What strategies are effective in modifying the core structure to enhance bioactivity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the phenylpiperazine group with 4-fluorophenylpiperazine to improve CNS penetration.
- Side Chain Functionalization : Introduce sulfonamide or hydrazone moieties at the triazole thioether to modulate solubility and target binding.
- Molecular Docking : Screen derivatives against kinases (e.g., EGFR) using AutoDock Vina. Prioritize compounds with docking scores <−8.0 kcal/mol for in vitro testing.
- SAR Studies : Correlate logP values (measured via shake-flask method) with antimicrobial IC₅₀ to optimize lipophilicity .
Data Contradiction Analysis
Q. How to address conflicting purity results between HPLC and elemental analysis?
- Methodological Answer :
- HPLC-DAD/MS : Detect UV-absorbing impurities (e.g., oxidized thioethers) not accounted for in elemental analysis.
- Combined Techniques : Use TGA-MS to identify volatile by-products (e.g., residual solvents) affecting elemental data.
- Standard Calibration : Validate HPLC methods with certified reference materials to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
